2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
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Overview
Description
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structureThe molecular formula of this compound is C7H7BrN2O2, and it has a molecular weight of 231.05 g/mol .
Preparation Methods
The synthesis of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of pyrrole derivatives with appropriate bromoacetylenes, followed by further functionalization to introduce the carboxylic acid group . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using solid alumina and room temperature cross-coupling reactions .
Chemical Reactions Analysis
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like Cs2CO3, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid: Similar core structure but lacks the bromine atom, which may affect its reactivity and biological activity.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have a different arrangement of nitrogen atoms in the ring system, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)4-2-1-3-10(4)9-6/h1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLUMDPUGDCXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NN2C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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